molecular formula C11H21N3 B13634123 3,5-Dimethyl-1-(2-methylpentyl)-1h-pyrazol-4-amine

3,5-Dimethyl-1-(2-methylpentyl)-1h-pyrazol-4-amine

Cat. No.: B13634123
M. Wt: 195.30 g/mol
InChI Key: SRVZYBRTQLIGQP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-methylpentyl)-1h-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes two methyl groups at positions 3 and 5, and a 2-methylpentyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-methylpentyl)-1h-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 3,5-dimethyl-1-phenylpyrazole with 2-methylpentylamine under reflux conditions can yield the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-methylpentyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-(2-methylpentyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-methylpentyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the 2-methylpentyl group, resulting in different chemical properties and applications.

    1-Phenyl-3,5-dimethylpyrazole: Contains a phenyl group instead of the 2-methylpentyl group, leading to variations in reactivity and biological activity.

Uniqueness

3,5-Dimethyl-1-(2-methylpentyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpentyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

3,5-dimethyl-1-(2-methylpentyl)pyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-5-6-8(2)7-14-10(4)11(12)9(3)13-14/h8H,5-7,12H2,1-4H3

InChI Key

SRVZYBRTQLIGQP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CN1C(=C(C(=N1)C)N)C

Origin of Product

United States

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